Cas no 876162-17-3 ((R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride)

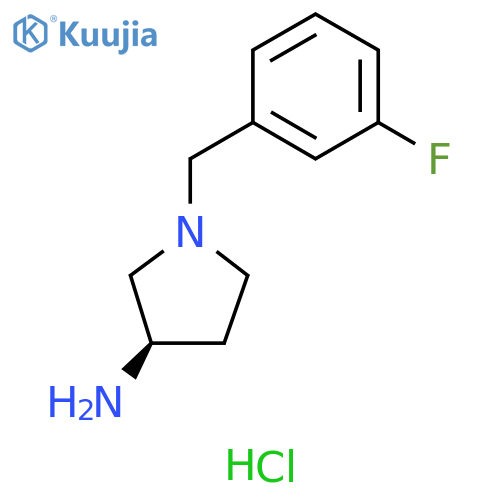

876162-17-3 structure

商品名:(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

CAS番号:876162-17-3

MF:C11H16ClFN2

メガワット:230.709545135498

CID:5234087

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine,dihydrochloride

- 876162-17-3

- (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

-

- インチ: 1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;/h1-3,6,11H,4-5,7-8,13H2;1H/t11-;/m1./s1

- InChIKey: YPAODUDIVNLQHI-RFVHGSKJSA-N

- ほほえんだ: C(C1C=CC=C(F)C=1)N1C[C@H](N)CC1.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A353019-1g |

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |

876162-17-3 | 97% | 1g |

$374.0 | 2024-04-16 | |

| Chemenu | CM527084-1g |

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |

876162-17-3 | 97% | 1g |

$370 | 2023-03-10 | |

| Crysdot LLC | CD11038024-1g |

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |

876162-17-3 | 97% | 1g |

$370 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696656-1g |

(r)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |

876162-17-3 | 98% | 1g |

¥4515.00 | 2024-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD597978-1g |

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride |

876162-17-3 | 97% | 1g |

¥2569.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696656-250mg |

(r)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride |

876162-17-3 | 98% | 250mg |

¥1806.00 | 2024-04-27 |

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

876162-17-3 ((R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1189426-16-1(Sulfadiazine-13C6)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:876162-17-3)(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

清らかである:99%

はかる:1g

価格 ($):337.0